N-(2-ethoxyphenyl)benzenesulfonamide
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Overview
Description
N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and diuretic activities. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a benzenesulfonamide moiety, making it a valuable molecule in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)benzenesulfonamide typically involves the reaction of 2-phenitidine with benzenesulfonyl chloride. The reaction is carried out in an aqueous medium, and the desired product is obtained through simple stirring in a basic medium . The reaction can be represented as follows:
2-Phenitidine+Benzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(2-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as diuresis and reduced intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)benzenesulfonamide
- N-(2-chlorophenyl)benzenesulfonamide
- N-(2-bromophenyl)benzenesulfonamide
Uniqueness
N-(2-ethoxyphenyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
160878-29-5 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-2-18-14-11-7-6-10-13(14)15-19(16,17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChI Key |
ZJPGVRKOVQRPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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